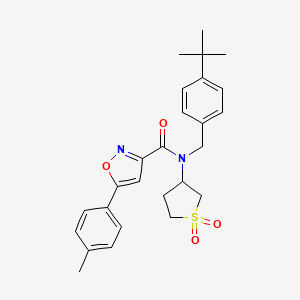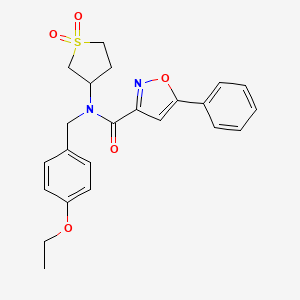![molecular formula C25H26N2O4S B11367996 N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11367996.png)
N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 2-ethoxyaniline, isopropyl-substituted dibenzo[c,e][1,2]thiazine, and acetic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
-
Step 1: Formation of Intermediate
- React 2-ethoxyaniline with acetic anhydride to form N-(2-ethoxyphenyl)acetamide.
- Conditions: Use of a base such as pyridine, temperature around 50-60°C.
-
Step 2: Cyclization Reaction
- React the intermediate with isopropyl-substituted dibenzo[c,e][1,2]thiazine under oxidative conditions.
- Conditions: Use of an oxidizing agent such as hydrogen peroxide, temperature around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be further oxidized to introduce additional functional groups.
- Reagents: Potassium permanganate, hydrogen peroxide.
- Products: Oxidized derivatives with additional oxygen-containing groups.
-
Reduction: : Reduction reactions can modify the oxidation state of the sulfur atom in the thiazine ring.
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Products: Reduced forms with different sulfur oxidation states.
-
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
- Reagents: Halogens, alkylating agents.
- Products: Substituted derivatives with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Therapeutic Agents: Investigation of its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Diagnostic Tools: Use in imaging techniques for detecting specific biological targets.
Industry
Polymer Chemistry: Incorporation into polymer matrices to enhance mechanical and thermal properties.
Chemical Engineering: Use as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- N-(2-ethoxyphenyl)-2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)propionamide
Uniqueness
N-(2-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl and isopropyl substituents, along with the dioxido-thiazine core, make it a versatile compound for various applications.
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H26N2O4S/c1-4-31-23-11-7-6-10-21(23)26-25(28)16-27-22-14-13-18(17(2)3)15-20(22)19-9-5-8-12-24(19)32(27,29)30/h5-15,17H,4,16H2,1-3H3,(H,26,28) |
InChI Key |
GIQWJRZPGWRRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


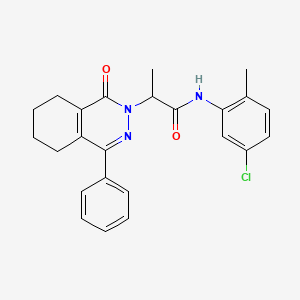
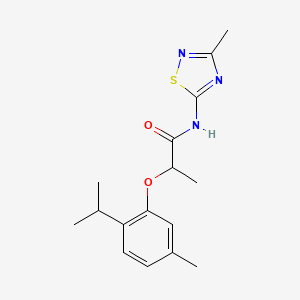
![2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11367932.png)
![5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide](/img/structure/B11367937.png)
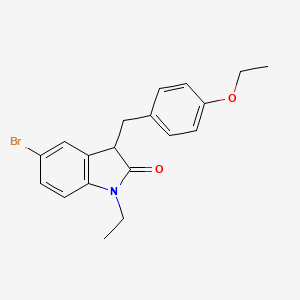
![N'-(4-fluorophenyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11367949.png)
![2-(4-chlorophenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11367952.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11367955.png)

![2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11367974.png)
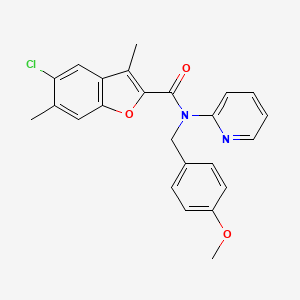
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367985.png)
